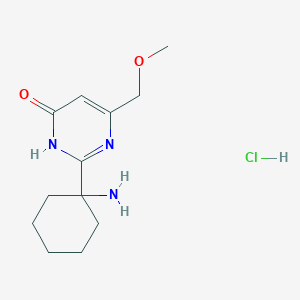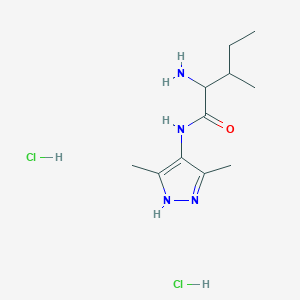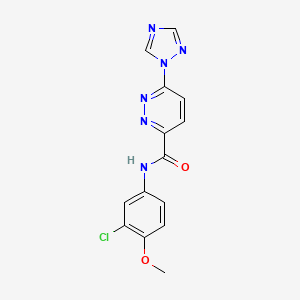
2-Ethyl-5-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-hydroxybenzoic acid is a chemical compound with the CAS Number: 52008-91-0 . It has a molecular weight of 166.18 . The IUPAC name for this compound is 2-ethyl-5-hydroxybenzoic acid .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-5-hydroxybenzoic acid consists of a benzene ring substituted with a carboxyl group, a hydroxyl group, and an ethyl group . The InChI code for this compound is 1S/C9H10O3/c1-2-6-3-4-7 (10)5-8 (6)9 (11)12/h3-5,10H,2H2,1H3, (H,11,12) .Physical And Chemical Properties Analysis
The melting point of 2-Ethyl-5-hydroxybenzoic acid is 155-156 degrees Celsius . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Environmental Implications and Water Treatment
Parabens, including esters of para-hydroxybenzoic acid, which 2-Ethyl-5-hydroxybenzoic acid is closely related to, are extensively used in consumer products leading to their ubiquitous presence in aquatic environments. These compounds, due to their phenolic structure, can undergo reactions with free chlorine, forming halogenated by-products. Such derivatives have been detected in various water bodies, raising concerns about their stability and potential toxicity. The environmental persistence of these compounds necessitates further research to fully understand their fate and behavior in water systems, as well as the implications for aquatic life and water quality (Haman et al., 2015).
Antioxidant Activity and Analytical Methods
The antioxidant activity of compounds similar to 2-Ethyl-5-hydroxybenzoic acid is a significant area of interest due to potential health benefits and applications in food preservation and cosmetics. Various assays, including ORAC, HORAC, and DPPH, are used to evaluate the antioxidant capacity of phenolic compounds, providing insights into their ability to scavenge free radicals and contribute to the stability of products against oxidative stress. These methods are crucial for understanding how such compounds can be effectively utilized in different industries to enhance product shelf life and nutritional value (Munteanu & Apetrei, 2021).
Pharmacological Activities
Gallic acid, a compound structurally related to 2-Ethyl-5-hydroxybenzoic acid, showcases a broad spectrum of pharmacological activities, including anti-inflammatory properties. The detailed analysis of such phenolic compounds reveals their potential in mitigating inflammatory responses by modulating key signaling pathways like MAPK and NF-κB. This highlights the therapeutic potential of 2-Ethyl-5-hydroxybenzoic acid derivatives in treating inflammation-related disorders, offering a foundation for future clinical applications and medicinal development (Bai et al., 2020).
Safety and Hazards
When handling 2-Ethyl-5-hydroxybenzoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
Relevant Papers The relevant papers retrieved do not provide additional information on 2-Ethyl-5-hydroxybenzoic acid .
Eigenschaften
IUPAC Name |
2-ethyl-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYROQQYOBGRHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2866479.png)

![2-{[1-(4-Chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2866484.png)


![[(E)-(3-formyl-2-methylindolizin-1-yl)methylideneamino] acetate](/img/structure/B2866487.png)


![Tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-YL)propyl]carbamate](/img/structure/B2866491.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2866493.png)

![Methyl 4-(4-ethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2866495.png)

